molecular formula C6H8O3 B1339825 5-(2-Hydroxyethyl)furan-2(3H)-one CAS No. 878007-08-0

5-(2-Hydroxyethyl)furan-2(3H)-one

Cat. No. B1339825
M. Wt: 128.13 g/mol
InChI Key: CPFWDKHAGLQDFF-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)furan-2(3H)-one is a furan derivative that is of significant interest in various fields, including pharmaceuticals and polymer industries. The compound is related to a class of compounds that have been studied for their potential use as biobased building blocks and for their anticancer properties . Furan derivatives are versatile in their applications due to their unique chemical structure, which allows for a variety of chemical reactions and modifications.

Synthesis Analysis

The synthesis of furan derivatives, including 5-(2-Hydroxyethyl)furan-2(3H)-one, can be achieved through several methods. One approach involves the sequential halolactonization and gamma-hydroxylation of 4-aryl-2,3-alkadienoic acids, which has been shown to yield 4-halo-5-hydroxyfuran-2(5H)-ones in moderate to good yields . Another method includes the transformation of 2-oxocarboxylic acids, formylation, or carboxylation of functionalized aromatic compounds, and synthetic modifications of furan derivatives . Additionally, enzymatic synthesis has been employed to create biobased polyesters using furan derivatives as building blocks, highlighting the versatility of these compounds in green chemistry .

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The structure of 5-(2-Hydroxyethyl)furan-2(3H)-one would include a hydroxyethyl group attached to the furan ring, which influences its reactivity and physical properties. The structures of related furan compounds have been confirmed using techniques such as X-ray single-crystal diffraction, which provides detailed insights into the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Furan derivatives undergo a variety of chemical reactions due to the reactivity of the furan ring and the functional groups attached to it. For instance, halolactonization and hydroxylation are key reactions in the synthesis of halogenated furan derivatives . The presence of hydroxyl groups in the structure also allows for further functionalization and the formation of polyesters when reacted with diacid ethyl esters, as demonstrated in enzymatic polymerization processes . Additionally, the synthesis of 5-hydroxyfuran-2(5H)-one derivatives often involves regioselective synthesis and hydrolysis steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(2-Hydroxyethyl)furan-2(3H)-one and its derivatives are influenced by the functional groups present in the molecule. For example, the introduction of methylene units in the dicarboxylic segments of furan polyesters affects their physical properties, such as molecular weight and rigidity . The presence of hydroxyl groups can also impact the solubility and potential for hydrogen bonding, which are important factors in the application of these compounds in pharmaceuticals and materials science.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-(2-Hydroxyethyl)furan-2(3H)-one and its derivatives serve as crucial building blocks in synthesizing various heterocyclic compounds. These compounds are essential for constructing molecules with pyridine and pyridazine fragments, often found in biologically active compounds. A study by Aniskova, Grinev, and Yegorova (2017) demonstrated the use of these derivatives for synthesizing biologically active compounds containing pyrimidine and pyridazine structural fragments, which are analogues of nitrogen-containing bases of pyrimidine series (Aniskova, Grinev, & Yegorova, 2017).

Biological Activities and Pharmaceutical Applications

Furan-2(5H)-one derivatives exhibit a range of biological activities and are found in many natural biologically active compounds. A study by Hakobyan, Hayotsyan, and Melikyan (2015) highlighted the presence of the 3,4-disubstituted furan-2(5H)-one fragment in natural compounds and its varied biological activities. They also noted the synthesis of furan-2-ones substituted with heteroaromatic fragments, revealing their biological activity (Hakobyan, Hayotsyan, & Melikyan, 2015).

Role in Biorefinery and Biofuel Production

In the context of biorefinery, compounds like furfural and 5-hydroxymethylfurfural, which are closely related to 5-(2-Hydroxyethyl)furan-2(3H)-one, play a pivotal role. Chen et al. (2018) discussed how these compounds act as bridges between biomass raw materials and the biorefinery industry. Their study reviewed the role of catalysts in the hydroconversion of these compounds into a variety of chemicals and biofuels (Chen et al., 2018).

Enzymatic Synthesis of Biobased Polyesters

The enzymatic polymerization of derivatives of 5-(2-Hydroxyethyl)furan-2(3H)-one, like 2,5-bis(hydroxymethyl)furan, has been explored for creating biobased polyesters. Jiang et al. (2014) successfully synthesized novel biobased furan polyesters using enzymatic methods, indicating potential applications in sustainable material production (Jiang et al., 2014).

Chemo- and Bio-Catalysis in Chemical Production

5-Hydroxymethylfurfural (HMF), a derivative, offers potential for producing a wide variety of valuable chemicals. Xia et al. (2018) highlighted the latest advances in catalytic conversion of HMF into value-added chemicals. This includes various reactions like aerobic oxidation, reductive amination, and catalytic reduction, demonstrating the versatility of these derivatives in chemical production (Xia et al., 2018).

Biocatalytic Synthesis of Building Blocks

Compounds like 2,5-Bis(hydroxymethyl)furan (BHMF) can be synthesized from derivatives of 5-(2-Hydroxyethyl)furan-2(3H)-one using biocatalytic methods. Xia et al. (2020) demonstrated the use of alcohol dehydrogenases from Meyerozyma guilliermondii for the synthesis of BHMF from 5-hydroxymethylfurfural (HMF). This process optimizes substrate concentration and uses inexpensive corncob hydrolysate, reducing production costs (Xia et al., 2020).

Safety And Hazards

The compound has a flash point of 120 °C (248 °F; 393 K) .

Future Directions

There is increasing interest in the upgrading of 5-(2-Hydroxyethyl)furan-2(3H)-one into higher energy-density intermediates for renewable chemicals, materials, and biofuels . The synthesized FDCA was employed for the synthesis of various furan diesters (bis (2-hydroxyethyl), dimethyl, diethyl, dipropyl and dibutyl furan-2,5-dicarboxylate) as precursors for biomass-derived plastics .

properties

IUPAC Name

5-(2-hydroxyethyl)-3H-furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-4-3-5-1-2-6(8)9-5/h1,7H,2-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFWDKHAGLQDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(OC1=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470467
Record name 5-(2-Hydroxyethyl)furan-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Hydroxyethyl)furan-2(3H)-one

CAS RN

878007-08-0
Record name 5-(2-Hydroxyethyl)furan-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cooled solution of furan (3.40 g, 50.0 mmol) in THF (150 mL) was added n-BuLi (22 mL, 2.5M solution in hexane, 55.0 mmol) at 0° C. under inert gas atmosphere. The solution was allowed to warm to room temperature and stirred for 3 h. Then TMSCI (5.34 g, 50 mmol) was added dropwise at 0° C. and the solution was stirred for further 3 h at room temperature. Subsequently, the solution was again cooled to 0° C. and n-BuLi (22 mL, 2.5M solution in hexane, 55.0 mmol) was added a second time. After stirring for 3 h at room temperature ethyleneoxide (2.42 g, 55.0 mmol) was condensed by an acetone/dry ice condenser into the solution and the solution was stirred for further 12 h at room temperature. The mixture was quenched with aq NH4Cl, and then extracted with EtOAc and the combined organic layers were dried over Na2SO4 to afforded the desired product (5 g, 27.1 mmol, 54% over two steps) as a yellow liquid.
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
2.42 g
Type
reactant
Reaction Step Three
Yield
54%

Synthesis routes and methods II

Procedure details

To a cooled solution of furan (3.40 g, 50.0 mmol) in THF (150 mL) was added n-BuLi (22 mL, 2.5M solution in hexane, 55.0 mmol) at 0° C. under inert gas atmosphere. The solution was allowed to warm to room temperature and stirred for 3 h. Then TMSCl (5.34 g, 50 mmol) was added dropwise at 0° C. and the solution was stirred for further 3 h at room temperature. Subsequently, the solution was again cooled to 0° C. and n-BuLi (22 mL, 2.5M solution in hexane, 55.0 mmol) was added a second time. After stirring for 3 h at room temperature ethyleneoxide (2.42 g, 55.0 mmol) was condensed by an acetone/dry ice condenser into the solution and the solution was stirred for further 12 h at room temperature. The mixture was quenched with aq NH4Cl, and then extracted with EtOAc and the combined organic layers were dried over Na2SO4 to afforded the desired product (5 g, 27.1 mmol, 54% over two steps) as a yellow liquid.
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
5.34 g
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Quantity
2.42 g
Type
reactant
Reaction Step Four
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Lefsay - Masters Abstracts International, 2007 - collectionscanada.gc.ca
The Escherichia coli (E. coli) overexperssion systems for Baeyer-Villiger monooxygenases (BVMOs), cyclohexanone monooxygenase (CHMO), cyclopentanone monooxygenase (…
Number of citations: 2 www.collectionscanada.gc.ca

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